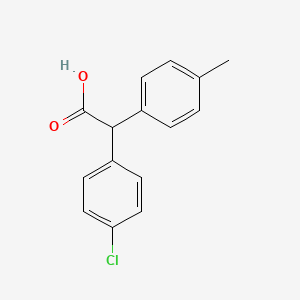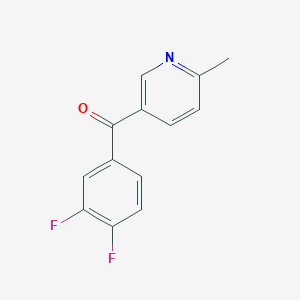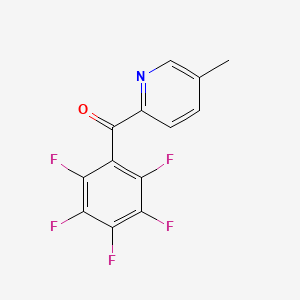![molecular formula C13H19NS B1455422 3-[(Cyclohexylsulfanyl)methyl]aniline CAS No. 1184225-27-1](/img/structure/B1455422.png)
3-[(Cyclohexylsulfanyl)methyl]aniline
Descripción general
Descripción
3-[(Cyclohexylsulfanyl)methyl]aniline, also known as CSA, is an organic compound with a chemical formula of C11H17NS. It is a cyclic amine, and is a derivative of aniline. CSA is a colorless solid with a pungent odor. It is soluble in organic solvents such as ethanol and acetone, and is slightly soluble in water. CSA has a variety of applications in science and industry, including synthesis, chemical reactions, and laboratory experiments.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research has shown that compounds structurally related to "3-[(Cyclohexylsulfanyl)methyl]aniline" are utilized in organic synthesis, particularly in the development of novel reaction methodologies. For instance, Liu et al. (2017) developed a facile method for the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide into anilines. This process efficiently leads to sulfonated oxindoles, highlighting the role of anilines as pivotal intermediates in synthesizing pharmacologically relevant structures (Liu, Zheng, & Wu, 2017).
Environmental Science
In environmental science, derivatives of aniline, akin to "3-[(Cyclohexylsulfanyl)methyl]aniline," have been explored for their biodegradation potential. For example, Liu et al. (2002) isolated a bacterial strain capable of degrading aniline, demonstrating the potential of microbial processes in treating aniline-contaminated wastewater (Liu, Yang, Huang, Zhou, & Liu, 2002).
Material Science
In the field of material science, aniline derivatives are investigated for their electroluminescence properties, paving the way for their application in organic light-emitting diodes (OLEDs). Kavitha et al. (2016) synthesized a series of compounds from aniline derivatives showing potential antidiabetic, anti-inflammatory, and anticancer activities, indicating the broad utility of such compounds beyond mere material applications to biomedical research (Kavitha, Kannan, & Gnanavel, 2016).
Propiedades
IUPAC Name |
3-(cyclohexylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQVCISETWBDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclohexylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



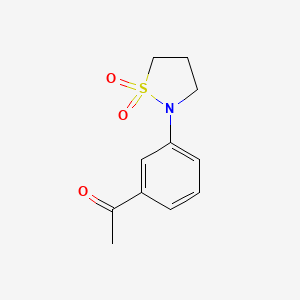



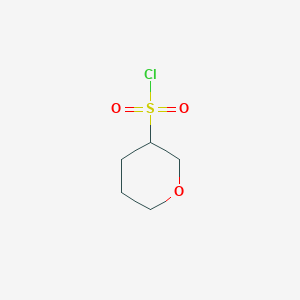
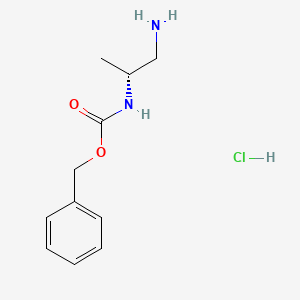
![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
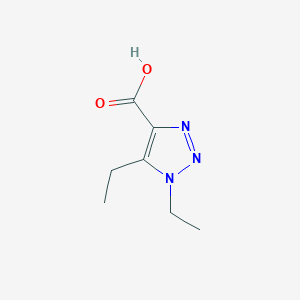
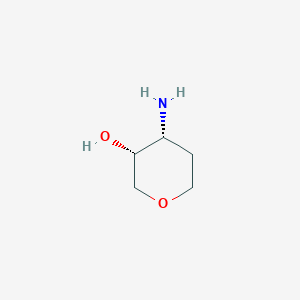
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
